![molecular formula C26H24N6O2S2 B1681106 5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)- CAS No. 1093403-33-8](/img/structure/B1681106.png)

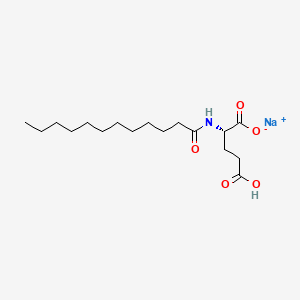

5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-

Vue d'ensemble

Description

SRT 2104 is an activator of sirtuin 1 (SIRT1). It increases renal SIRT1 activity and protein levels and decreases acetylation of the SIRT1 substrate p53 in a mouse model of diabetes induced by streptozotocin (STZ; ), as well as in non-diabetic control animals, when administered at a dose of approximately 100 mg/kg in the diet. SRT 2104 also decreases renal levels of inducible nitric oxide synthase (iNOS), reactive oxygen species (ROS), and malondialdehyde (MDA), as well as the fibrotic markers TGF-β1 and CTGF and the inflammatory markers PAI-1 and VCAM-1, in STZ-induced diabetic mice. SRT 2104 (0.5% in the diet) increases lifespan, improves motor function in the balance beam test, and reduces atrophy of the neocortex in the N171-82Q mouse model of Huntington’s disease.

SRT2104, also known as GSK2245840, is a novel, first-in-class, highly selective small molecule activator of the NAD + dependent deacetylase SIRT1. SRT2104 has been developed as a selective small molecule activator of SIRT1, a NAD(+)-dependent deacetylase involved in the regulation of energy homeostasis and the modulation of various metabolic pathways, including glucose metabolism, oxidative stress and lipid metabolism. SIRT1 has been suggested as putative therapeutic target in multiple age-related diseases including type 2 diabetes and dyslipidemias.

Applications De Recherche Scientifique

SIRT1 Activation

SRT2104 is a potent activator of Silent Information Regulator 1 (SIRT1), a NAD±dependent class III deacetylase . SIRT1 plays important roles in the pathogenesis of numerous diseases, making it a prime candidate for therapeutic intervention . SRT2104, as a potent SIRT1 activator, holds considerable therapeutic potential, particularly in modulating metabolic and longevity-related pathways .

Disease Treatment

SRT2104 has shown promise in the treatment of various diseases. It has been advancing into the clinical translation phase due to its specificity as a small molecule activator of SIRT1 . The compound has been used in preclinical research and clinical trials, showing potential in disease treatment .

Metabolic Regulation

As a sensor of cellular energy metabolism changes, SIRT1 detects fluctuations in Nicotinamide Adenine Dinucleotide (NAD+) levels and translates these into epigenetic signals by altering the acetylation levels of its numerous substrates . SRT2104, being a SIRT1 activator, can potentially influence these metabolic processes .

Longevity Research

Research has shown that calorie restriction (CR) leads to an increase in SIRT1 expression, which in turn has been linked to the extension of lifespan in mammals . As a SIRT1 activator, SRT2104 could potentially have implications in longevity research .

Psoriasis Treatment

A randomized, placebo-controlled study of SRT2104 in patients with moderate to severe psoriasis showed that 35% of patients achieved good to excellent histological improvement . Improvement in histology was associated with modulation of IL-17 and TNF-α signaling pathways .

Mécanisme D'action

Target of Action

SRT2104, also known as GSK2245840, is a potent and specific small molecule activator of Silent Information Regulator 1 (SIRT1) . SIRT1 is a NAD±dependent class III deacetylase that plays crucial roles in the pathogenesis of numerous diseases . It regulates over 70 substrates, including key proteins such as tumor protein p53 (p53), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Forkhead Box O (FOXO), nuclear receptor corepressor (NCoR), and E1A binding protein p300 .

Mode of Action

SRT2104 interacts with SIRT1 and enhances its activity. As a sensor of cellular energy metabolism changes, SIRT1 detects fluctuations in Nicotinamide Adenine Dinucleotide (NAD+) levels and translates these into epigenetic signals by altering the acetylation levels of its numerous substrates . This dynamic process allows SIRT1 to exert a variety of functions, depending on its interactions with different substrates .

Biochemical Pathways

SRT2104, through its activation of SIRT1, is intricately involved in regulating a multitude of cellular functions and physiological processes. These include critical areas like cell cycle control, energy expenditure, response to oxidative stress, cell apoptosis, and aging . Furthermore, research has shown that calorie restriction (CR) leads to an increase in SIRT1 expression, which in turn has been linked to the extension of lifespan in mammals .

Pharmacokinetics

SRT2104 is well-tolerated in humans, with no serious adverse reactions observed . The drug displays a dose-dependent, but sub-proportional increase in exposure following single dose and repeated dose administration . The mean bioavailability is approximately 14%, and the mean clearance is around 400 ml/min . The drug reaches peak concentrations within 2–4 hours and exhibits a half-life of approximately 15–20 hours .

Result of Action

The activation of SIRT1 by SRT2104 has considerable therapeutic potential, particularly in modulating metabolic and longevity-related pathways . It has been found to improve blood lipid profiles in elderly participants, leading to reductions in serum cholesterol, low-density lipoprotein (LDL), and triglyceride levels . In people with type 2 diabetes mellitus, SRT2104 had inconsistent, predominantly neutral effects on endothelial and fibrinolytic function, and no discernible effect on lipids or platelet function . Weight loss was induced along with deterioration in glycaemic control, suggestive of potentially important metabolic effects .

Action Environment

Moreover, SRT2104 exhibits off-target effects on non-sirtuin proteins, including AMPK, receptors, enzymes, transporters, and ion channels . These factors can influence the compound’s action, efficacy, and stability.

Propriétés

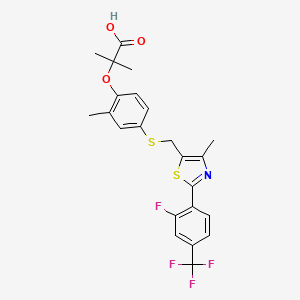

IUPAC Name |

4-methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2S2/c1-17-23(36-25(28-17)18-5-4-8-27-13-18)24(33)29-21-7-3-2-6-20(21)22-15-32-19(16-35-26(32)30-22)14-31-9-11-34-12-10-31/h2-8,13,15-16H,9-12,14H2,1H3,(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMQVIQMVKWXOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C(=CSC5=N4)CN6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648729 | |

| Record name | 4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)- | |

CAS RN |

1093403-33-8 | |

| Record name | SRT-2104 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093403338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SRT-2104 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12186 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SRT-2104 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4521NR0J09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

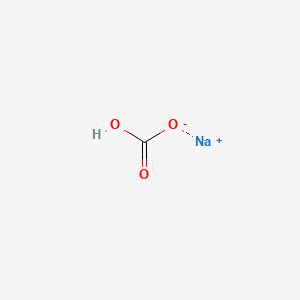

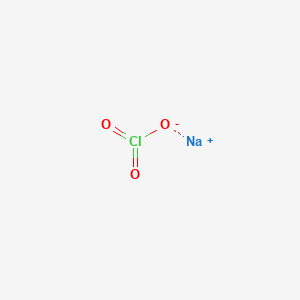

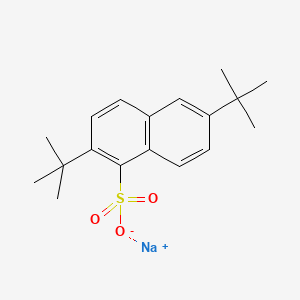

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2,6-Bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea](/img/structure/B1681024.png)

![(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-3-(2-phenylacetyl)-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide](/img/structure/B1681025.png)

![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)

![3-amino-N-(2,4-dichlorophenyl)-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1681032.png)